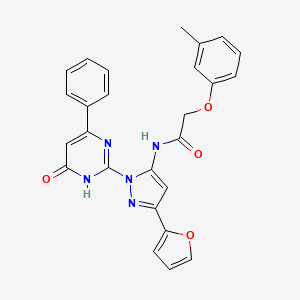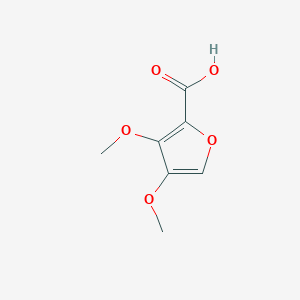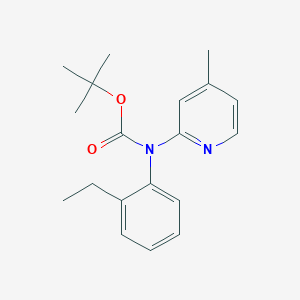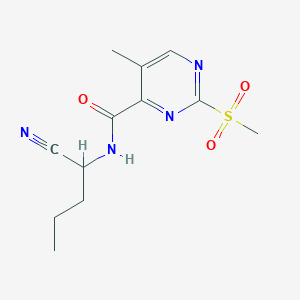
6-Azidonaphthalene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azidonaphthalene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C10H6ClN3O2S and its molecular weight is 267.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Sulfonyl Chlorides
6-Azidonaphthalene-2-sulfonyl chloride is a compound that can be involved in the synthesis of sulfonyl chlorides. Sulfonyl chlorides are significant in the production of detergents, ion-exchange resins, pharmaceuticals, and dyes. A new synthesis method that uses oxidation of thiols and disulfides with chlorine dioxide offers a convenient, high-yield process without requiring severe conditions, showcasing a potential application of related sulfonyl chlorides in various industrial and laboratory scales (Lezina, Rubtsova, & Kuchin, 2011).
Visible-light-induced Reactions
In the realm of organic synthesis, visible-light-induced sulfonylation/cyclization techniques have been developed using vinyl azides, which could potentially involve this compound as a sulfonylation agent. This method allows the facile and efficient construction of C–S bonds, highlighting the compound's role in creating complex molecules under mild conditions (Mao et al., 2018).
Bioimaging and Fluorescent Probes
The compound's derivatives have found applications in bioimaging, serving as two-photon fluorescent probes. These probes are designed to detect specific biological substances with high sensitivity and selectivity, enabling researchers to monitor physiological processes in living cells. One such derivative, employing a naphthalene-based structure similar to this compound, has been used for the direct imaging of hydrogen sulfide (H2S) in living cells, illustrating its potential in advanced bioimaging techniques (Mao et al., 2013).
Chemical Sensing
Furthermore, derivatives of this compound can be utilized in the development of chemical sensors. For example, fluorescent di-dansyl substituted compounds have been synthesized for selective detection of metal ions like antimony and thallium. Such applications demonstrate the compound's relevance in environmental monitoring and safety assessments (Qureshi et al., 2019).
Environmental Applications
In environmental science, derivatives of this compound have been explored for the decolorization of azo dyes in wastewater. This showcases the potential use of such compounds in wastewater treatment technologies, aiming to remove harmful dyes and pollutants from industrial effluents (Sukhdev, Manjunatha, & Puttaswamy, 2017).
Propiedades
IUPAC Name |
6-azidonaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-4-2-7-5-9(13-14-12)3-1-8(7)6-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPMNHZIWBMJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)





![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)

